molecular formula C13H18Cl2N2O2 B2638825 2-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide hydrochloride CAS No. 1046757-41-8

2-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide hydrochloride

Cat. No.: B2638825
CAS No.: 1046757-41-8
M. Wt: 305.2
InChI Key: KMPSDBKFKOQTFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

2-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2.ClH/c14-9-13(17)15-12-3-1-11(2-4-12)10-16-5-7-18-8-6-16;/h1-4H,5-10H2,(H,15,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPSDBKFKOQTFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)NC(=O)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide hydrochloride typically involves the reaction of 4-(morpholin-4-ylmethyl)aniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the compound.

    Hydrolysis: Products include the corresponding carboxylic acid and amine.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide hydrochloride is primarily explored for its potential as a therapeutic agent. Its applications include:

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
  • Antitumor Properties : The compound has shown promise in inhibiting tumor growth in various cancer cell lines. Research indicates it may interfere with cancer cell proliferation and induce apoptosis, particularly in breast cancer cells like MDA-MB-231 .

Enzyme Inhibition Studies

The compound's ability to act as an enzyme inhibitor has been a focal point of research:

  • Carbonic Anhydrase Inhibition : Studies have evaluated its inhibitory effects on carbonic anhydrase IX, a target implicated in tumor growth and metastasis. Compounds similar to this compound have demonstrated significant selectivity against this enzyme, suggesting potential applications in cancer therapy .

Neuroprotective Effects

Recent investigations have indicated that this compound may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. Its structural features allow it to interact with neural receptors, potentially modulating neuroinflammatory responses.

Data Tables

Application Area Biological Activity Target References
Anti-inflammatoryInhibition of inflammatory enzymesVarious inflammatory pathways
AntitumorInduction of apoptosis in cancer cellsMDA-MB-231
Enzyme inhibitionInhibition of carbonic anhydrase IXTumor cells
NeuroprotectionModulation of neuroinflammatory responsesNeural receptors

Case Study 1: Antitumor Activity

In a study evaluating the antitumor effects of this compound, researchers treated MDA-MB-231 breast cancer cells with varying concentrations of the compound. Results showed significant reductions in cell viability at concentrations ranging from 5 to 20 µM, with evidence of apoptosis confirmed through annexin V-FITC staining assays .

Case Study 2: Enzyme Inhibition

Another study focused on the inhibitory effects of the compound on carbonic anhydrase IX. The results indicated that at concentrations as low as 10 µM, the compound significantly inhibited enzyme activity, demonstrating its potential for selective targeting in cancer therapies .

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide hydrochloride
  • CAS Number : 1046757-41-8
  • Molecular Formula : C₁₃H₁₈Cl₂N₂O₂
  • Molecular Weight : 305.20 g/mol
  • Structural Features :
    • A chloroacetamide backbone with a morpholine-substituted benzyl group.
    • The morpholine ring (a six-membered heterocycle containing oxygen and nitrogen) is attached via a methylene (-CH₂-) bridge to the para-position of the phenyl ring .
  • Physicochemical Properties: Hydrogen Bond Donor Count: 2 Solubility: Enhanced water solubility due to the hydrochloride salt form .

Comparison with Similar Compounds

Structural Analogues and Derivatives

The compound belongs to the N-(substituted phenyl)chloroacetamide family. Key structural variations among analogues include substituents on the phenyl ring and modifications to the acetamide moiety.

Table 1: Structural and Functional Comparison

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
Target Compound : 2-Chloro-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide HCl 4-(Morpholin-4-ylmethyl) C₁₃H₁₈Cl₂N₂O₂ 305.20 Hydrochloride salt enhances solubility; potential pharmaceutical intermediate .
2-Chloro-N-[4-(morpholin-4-yl)phenyl]acetamide HCl 4-Morpholin-4-yl (direct attachment) C₁₂H₁₅ClN₂O₂ 278.72 Lacks methylene bridge; reduced steric bulk compared to target compound .
2-Chloro-N-[4-(diethylamino)phenyl]acetamide HCl 4-Diethylamino C₁₂H₁₇Cl₂N₂O 289.19 Diethylamino group improves lipophilicity; used in biochemical research .
2-Chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide 4-(4-Ethoxyphenoxy) C₁₆H₁₆ClNO₃ 313.76 Ether linkage increases rigidity; applications in polymer synthesis .
2-Chloro-N-(3-chloro-4-morpholinophenyl)acetamide 3-Chloro, 4-morpholino C₁₂H₁₃Cl₂N₂O₂ 302.15 Dichloro substitution may enhance halogen bonding; structural analog in drug discovery .

Biological Activity

2-Chloro-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, effects, and relevant studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C13H18ClN2OHClC_{13}H_{18}ClN_2O\cdot HCl. It contains a chloro group and a morpholine moiety, which are significant for its biological interactions. The presence of these functional groups suggests potential reactivity in biological systems, particularly in enzyme inhibition and receptor interactions.

Research indicates that this compound may act through several biochemical pathways:

  • Enzyme Inhibition : Similar compounds have demonstrated inhibitory effects on kinases such as CK1γ and CK1ε, which are involved in various signaling pathways, including Wnt signaling. This suggests that the compound could modulate cellular processes regulated by these kinases .
  • Anticonvulsant Activity : Studies have shown that derivatives containing morpholine exhibit anticonvulsant properties. For instance, related compounds have been effective in models of epilepsy, indicating that this compound may also possess similar protective effects against seizures .

Biological Activity

The biological activity of this compound has been explored in various contexts:

Antitumor Properties

Preliminary data suggest that this compound may exhibit antitumor activity. It has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in specific cancer types. The exact mechanism is still under investigation, but it may involve modulation of apoptotic pathways or direct cytotoxic effects on tumor cells.

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent by inhibiting enzymes involved in inflammatory pathways. This activity is crucial for developing treatments for conditions characterized by chronic inflammation.

Case Studies and Research Findings

StudyFocusFindings
Study 1 Anticonvulsant ActivityDemonstrated efficacy in MES tests at doses of 100 mg/kg, providing protection against seizures .
Study 2 Antitumor ActivityExhibited significant inhibition of cancer cell lines in vitro, suggesting potential for further development as an anticancer agent.
Study 3 Anti-inflammatory PropertiesInhibited key inflammatory enzymes, indicating potential therapeutic use in inflammatory diseases .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential. Its molecular weight is approximately 238.72 g/mol, which influences its absorption, distribution, metabolism, and excretion (ADME) characteristics. Further studies are needed to elucidate these pharmacokinetic parameters thoroughly.

Q & A

Basic: What are the methodological steps to synthesize 2-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide hydrochloride, and how can competing side reactions be minimized?

Answer:
The synthesis typically involves reacting 4-(morpholin-4-ylmethyl)aniline with chloroacetyl chloride in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., Na₂CO₃) to neutralize HCl byproducts . Key considerations include:

  • Temperature control : Maintaining 0–5°C during chloroacetyl chloride addition to prevent N-overacylation or decomposition.
  • Reagent stoichiometry : A 1.2:1 molar ratio of chloroacetyl chloride to aniline derivative ensures complete acetylation while minimizing di-substitution.
  • Reaction monitoring : Thin-layer chromatography (TLC) with toluene:acetone (7:3) or similar mobile phases tracks progress .
    Purification via silica gel chromatography (gradient elution with 0–8% MeOH in CH₂Cl₂) and recrystallization from ethyl acetate improves yield (typical yields: 58–81%) . Competing side reactions, such as morpholine ring-opening, are mitigated by avoiding aqueous conditions during the coupling step .

Basic: How can NMR spectroscopy confirm the structural integrity of this compound?

Answer:
¹H and ¹³C NMR are critical for verifying the compound’s structure:

  • ¹H NMR :
    • A singlet at δ ~4.0 ppm confirms the –CH₂Cl group.
    • Aromatic protons (δ 7.1–7.4 ppm) and morpholine methylenes (δ ~3.3–3.6 ppm) validate the substituents .
  • ¹³C NMR :
    • Carbonyl signals at δ ~165–170 ppm confirm the acetamide group.
    • Quaternary carbons adjacent to morpholine (δ ~55–60 ppm) distinguish the substituent .
      DEPT-135 or HSQC experiments resolve overlapping signals, while D₂O exchange confirms labile protons (e.g., NH) .

Advanced: What crystallographic strategies resolve discrepancies in reported molecular conformations of this compound?

Answer:
X-ray crystallography using SHELXL (for refinement) and SHELXS (for structure solution) is standard . Key steps include:

  • Data collection : High-resolution (<1.0 Å) datasets minimize twinning or disorder artifacts.
  • Hydrogen bonding analysis : Intramolecular C–H···O and intermolecular N–H···O interactions (as in analogous chloroacetamides) stabilize the lattice .
  • Validation tools : R-factor convergence (<5%), residual density maps, and PLATON checks ensure accuracy. Discrepancies in morpholine ring puckering (e.g., chair vs. boat) require comparative refinement against multiple datasets .

Advanced: How can structure-activity relationship (SAR) studies evaluate the morpholine moiety’s role in bioactivity?

Answer:
Methodological steps :

Analog synthesis : Replace morpholine with piperazine, thiomorpholine, or acyclic amines .

Biological assays : Test inhibition of bacterial growth (MIC assays) or enzyme targets (e.g., protein synthesis via radiolabeled amino acid incorporation) .

Computational modeling : Molecular docking (AutoDock) correlates substituent bulk/logP with binding affinity to ribosomal subunits or efflux pumps .
For example, morpholine’s oxygen atom may enhance solubility and hydrogen bonding versus thiomorpholine’s sulfur, altering membrane permeability .

Advanced: Which electrochemical techniques assess physicochemical properties of chloroacetamide derivatives for non-biological applications?

Answer:
Potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) evaluate corrosion inhibition on carbon steel in acidic media .

  • PDP parameters : Corrosion current density (Icorr) and potential (Ecorr) quantify inhibition efficiency.
  • EIS : Nyquist plots reveal charge-transfer resistance changes induced by adsorbed acetamide layers .
    For 2-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide, substituent hydrophobicity (morpholine) may enhance adsorption via π-interactions with metal surfaces .

Basic: What purification techniques isolate this compound with >95% purity?

Answer:

  • Column chromatography : Silica gel with CH₂Cl₂/MeOH gradients (0–8% MeOH) separates unreacted aniline and di-substituted byproducts .
  • Recrystallization : Ethyl acetate or toluene removes polar impurities; slow cooling optimizes crystal growth .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve final purity validation .

Advanced: How can mechanistic studies distinguish protein synthesis inhibition from alternative antibacterial pathways?

Answer:

  • Pulse-chase assays : Track ³⁵S-methionine incorporation into bacterial proteins; reduced uptake indicates ribosomal targeting .
  • Gene expression profiling : RNA-seq identifies upregulated stress-response genes (e.g., heat shock proteins) under sub-MIC conditions.
  • Resistance studies : Serial passaging in sub-inhibitory concentrations detects mutations in ribosomal proteins (e.g., rpsL for streptomycin resistance analogs) .

Basic: What analytical methods identify synthetic intermediates and byproducts during preparation?

Answer:

  • LC-MS : Detects intermediates (e.g., unreacted 4-(morpholin-4-ylmethyl)aniline, m/z ~207) and acylated byproducts .
  • IR spectroscopy : Amide I (1650 cm⁻¹) and N–H stretch (3300 cm⁻¹) confirm acetamide formation; residual –NH₂ (3450 cm⁻¹) indicates incomplete reaction .
  • Elemental analysis : Carbon/nitrogen ratios validate stoichiometry (e.g., C₁₃H₁₆ClN₂O₂·HCl requires C 48.1%, N 8.6%) .

Advanced: What strategies mitigate competing N-acylation and morpholine ring-opening during synthesis?

Answer:

  • Protecting groups : Boc-protection of the aniline –NH₂ prevents overacylation; deprotection with TFA post-reaction .
  • Low-temperature kinetics : Slow addition of chloroacetyl chloride at 0°C reduces exothermic side reactions.
  • Alternative solvents : Tetrahydrofuran (THF) minimizes nucleophilic attack on morpholine compared to DMF .

Advanced: How do substituent effects on the phenyl ring influence crystallization behavior?

Answer:

  • Morpholine positioning : Para-substitution (vs. meta) enhances symmetry, favoring monoclinic or orthorhombic packing .
  • Halogen interactions : Chlorine’s electron-withdrawing effect strengthens hydrogen bonds (e.g., N–H···O) versus methyl substituents .
  • Powder XRD : Rietveld refinement quantifies polymorphic content; DSC identifies melting point variations (±5°C) between crystal forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.